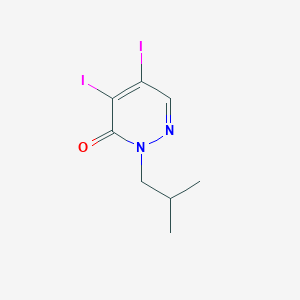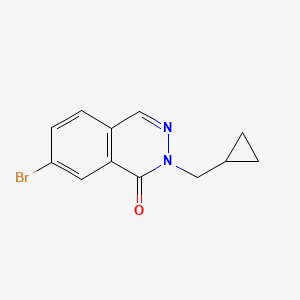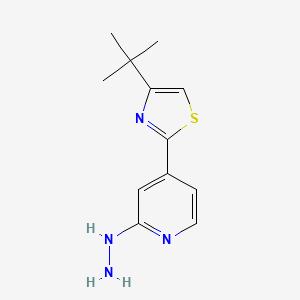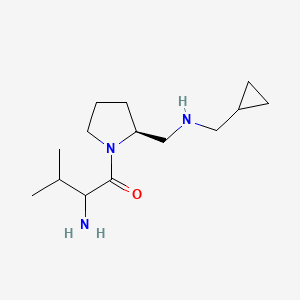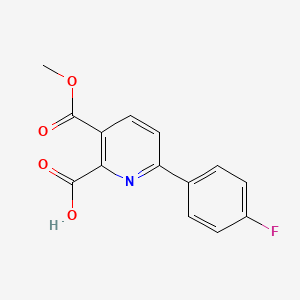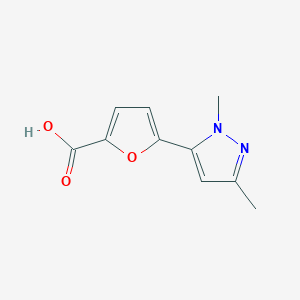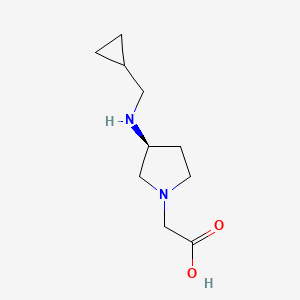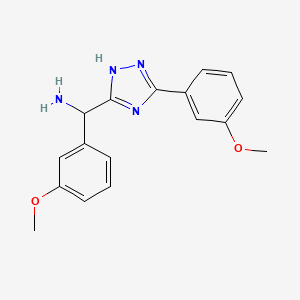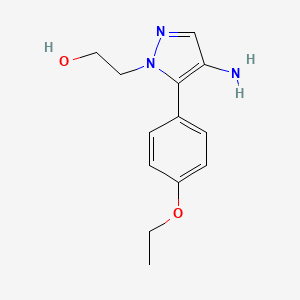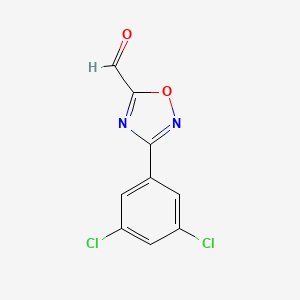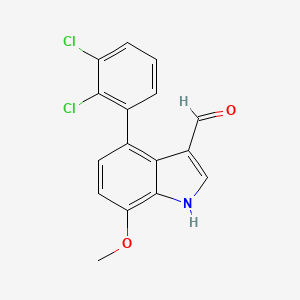
4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring, a methoxy group on the indole ring, and an aldehyde functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichlorobenzaldehyde and 7-methoxyindole.
Condensation Reaction: The 2,3-dichlorobenzaldehyde undergoes a condensation reaction with 7-methoxyindole in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: 4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carboxylic acid
Reduction: 4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
2,3-Dichlorophenylpiperazine: A compound with similar structural features but different functional groups.
Aripiprazole: An antipsychotic drug that contains a 2,3-dichlorophenyl group.
Uniqueness
4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its indole core structure is also a key feature that differentiates it from other similar compounds.
特性
分子式 |
C16H11Cl2NO2 |
|---|---|
分子量 |
320.2 g/mol |
IUPAC名 |
4-(2,3-dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H11Cl2NO2/c1-21-13-6-5-10(11-3-2-4-12(17)15(11)18)14-9(8-20)7-19-16(13)14/h2-8,19H,1H3 |
InChIキー |
DTFXGIOVGZSFOE-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(C=C1)C3=C(C(=CC=C3)Cl)Cl)C(=CN2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



